

# The Interplay of Succinate Metabolism and Adenosine Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Adenosine 5'-succinate |           |
| Cat. No.:            | B560962                | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

## **Executive Summary**

Succinate, a central metabolite of the tricarboxylic acid (TCA) cycle, has emerged from its canonical role in bioenergetics to become a critical signaling molecule, particularly under conditions of metabolic stress such as hypoxia and inflammation.[1][2][3] Concurrently, adenosine, a purine nucleoside generated from the catabolism of adenosine triphosphate (ATP), functions as a potent modulator of cellular function, especially in the immune system.[4] [5] This guide provides an in-depth exploration of the intricate and increasingly recognized relationship between succinate metabolism and adenosine signaling pathways. We will dissect their individual roles, map their points of convergence and divergence, and detail the experimental methodologies required to investigate this crucial metabolic-signaling axis. Understanding this interplay is paramount for developing novel therapeutic strategies for a range of pathologies, including inflammatory diseases, ischemia-reperfusion injury, and cancer. [2][6]

## **Succinate Metabolism and Signaling**

Traditionally known for its role in the mitochondrial TCA cycle, succinate's functions now extend to intracellular and extracellular signaling, bridging cellular metabolism with physiological responses.[1][3]

## **Canonical Role in the TCA Cycle**



In the mitochondrial matrix, succinate is generated from succinyl-CoA and is subsequently oxidized to fumarate by Succinate Dehydrogenase (SDH), also known as Complex II of the electron transport chain (ETC).[7][8] This reaction is unique as it directly links the TCA cycle to oxidative phosphorylation, transferring electrons via its flavin adenine dinucleotide (FAD) cofactor to the ubiquinone pool.[8][9]

## **Accumulation and Efflux**

Under pathological conditions like hypoxia, intense inflammation, or genetic defects in SDH, succinate accumulates within the mitochondria.[2][10][11] This surplus succinate is then transported into the cytosol and can be released into the extracellular space, where it functions as a signaling molecule.[6][12]

## **Succinate as a Signaling Molecule**

Intracellular Signaling:

- HIF-1α Stabilization: In the cytosol, accumulated succinate competitively inhibits prolyl hydroxylase domain (PHD) enzymes.[1][10] This inhibition prevents the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), leading to its stabilization and translocation to the nucleus.[6][13] HIF-1α then drives the transcription of genes involved in inflammation, angiogenesis, and metabolic adaptation, such as Interleukin-1β (IL-1β).[1][13]
- Post-Translational Modification: Succinate can be converted to succinyl-CoA, which is used for the succinylation of protein lysine residues. This post-translational modification can alter protein function and has been identified as a key regulatory mechanism.[7]

#### Extracellular Signaling:

SUCNR1 Activation: Extracellular succinate acts as a ligand for the G protein-coupled receptor 91 (GPR91), now known as Succinate Receptor 1 (SUCNR1).[1][2][14] SUCNR1 is expressed on various cell types, including immune cells, kidney, liver, and heart cells.[15] Activation of SUCNR1 triggers downstream signaling through both Gi and Gq protein pathways, leading to the inhibition of cyclic adenosine monophosphate (cAMP) and an increase in intracellular calcium, respectively.[6][15][16] This signaling can modulate immune cell function, regulate blood pressure, and influence cellular metabolism.[15]



## **Adenosine Metabolism and Signaling**

Extracellular adenosine is a key signaling nucleoside that regulates a wide range of physiological processes, with particularly prominent roles in inflammation and immunity.[4][17]

### **Generation of Extracellular Adenosine**

Under conditions of cellular stress, such as hypoxia or inflammation, ATP is released into the extracellular space. This extracellular ATP is sequentially hydrolyzed into adenosine by ectonucleotidases. The primary enzymes in this cascade are:

- CD39 (Ectonucleoside triphosphate diphosphohydrolase-1): Converts ATP and ADP to AMP.
- CD73 (Ecto-5'-nucleotidase): Converts AMP to adenosine.[4][18]

### **Adenosine Receptors and Downstream Pathways**

Adenosine exerts its effects by binding to four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[17][19]

- A1 and A3 Receptors: Typically couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[5]
- A2A and A2B Receptors: Couple to Gs proteins, stimulating adenylyl cyclase and increasing
  intracellular cAMP levels.[5] The A2B receptor has a lower affinity for adenosine and is
  thought to be primarily activated under conditions where adenosine concentrations are
  significantly elevated, such as severe inflammation or hypoxia.[20][21][22]

### The Succinate-Adenosine Crosstalk

The succinate and adenosine pathways are deeply intertwined, particularly in the context of immunometabolism and hypoxic signaling. They represent two powerful, stress-responsive systems that can act in concert or opposition to fine-tune cellular and tissue responses.

A key point of interaction is the regulation of intracellular cyclic AMP (cAMP). SUCNR1 signaling via its Gi subunit actively inhibits adenylyl cyclase, thereby lowering cAMP levels.[6] [12] Conversely, adenosine signaling through A2A and A2B receptors activates adenylyl cyclase via Gs, increasing cAMP production.[5] This creates a potential signaling node where



the relative concentrations of extracellular succinate and adenosine can dictate the net intracellular cAMP level, influencing a multitude of downstream cellular processes.

In diabetic kidney disease (DKD), a direct clinical correlation has been observed. Studies have shown that urinary succinate levels are significantly and independently associated with DKD. [18][23] In these patients, as urinary succinate excretion increases, serum levels of CD39 also increase, while CD73 levels tend to decrease, suggesting a direct link between succinate accumulation and the enzymatic machinery that controls adenosine production.[18]

### **Data Presentation**

**Table 1: Succinate Concentrations in Pathological States** 

| Condition/Model                    | Sample Type    | Succinate<br>Concentration | Reference |
|------------------------------------|----------------|----------------------------|-----------|
| Antigen-Induced Arthritis (Mice)   | Synovial Fluid | Elevated                   | [6]       |
| Rheumatoid Arthritis<br>(Human)    | Synovial Fluid | Notably High               | [6]       |
| LPS-Stimulated<br>Macrophages      | Cells          | Increased                  | [10]      |
| Diabetic Kidney<br>Disease (Human) | Urine          | Elevated                   | [18][23]  |

# Table 2: Key Proteins in Succinate and Adenosine Signaling



| Protein      | Pathway                 | Primary Function                                         | Downstream Effect                                            |
|--------------|-------------------------|----------------------------------------------------------|--------------------------------------------------------------|
| SDH          | Succinate Metabolism    | Oxidizes succinate to fumarate in the TCA cycle.         | Links TCA cycle to the electron transport chain.[8]          |
| PHD          | Succinate Signaling     | Hydroxylates HIF-1α,<br>targeting it for<br>degradation. | Inhibition by succinate leads to HIF-1α stabilization.[6][7] |
| HIF-1α       | Succinate Signaling     | Transcription factor for hypoxia/inflammation genes.     | Upregulates genes<br>like IL-1β.[1][13]                      |
| SUCNR1       | Succinate Signaling     | Cell surface receptor for extracellular succinate.       | Gi (↓cAMP) and Gq<br>(↑Ca²+) activation.[15]<br>[16]         |
| CD39         | Adenosine<br>Metabolism | Ectonucleotidase;<br>converts ATP/ADP to<br>AMP.         | First step in extracellular adenosine generation. [4]        |
| CD73         | Adenosine<br>Metabolism | Ectonucleotidase;<br>converts AMP to<br>adenosine.       | Final step in extracellular adenosine generation. [4][18]    |
| A2B Receptor | Adenosine Signaling     | Cell surface receptor for adenosine.                     | Gs activation (†cAMP).[5][20]                                |

Table 3: Correlation of Succinate and Adenosine Pathway Components with Diabetic Kidney Disease (DKD)



| Parameter                                                                           | Correlation with eGFR      | Correlation with<br>Albuminuria<br>(UACR) | Significance in DKD                   |
|-------------------------------------------------------------------------------------|----------------------------|-------------------------------------------|---------------------------------------|
| Urinary Succinate                                                                   | Negative (r = -0.440)      | Positive (r = 0.317)                      | Independent indicator of DKD.[18][23] |
| Serum CD39                                                                          | Negative                   | Positive                                  | Associated with DKD. [18]             |
| Serum CD73                                                                          | Positive                   | Negative                                  | Limited significance. [18]            |
| Urinary Adenosine                                                                   | No significant correlation | Not specified                             | Limited significance.                 |
| (Data adapted from<br>studies on patients<br>with Type 2 Diabetes<br>Mellitus.[18]) |                            |                                           |                                       |

## **Experimental Protocols**

## Protocol 1: Colorimetric Measurement of Succinate Concentration

This protocol is based on the principles of commercially available succinate assay kits.[24][25]

1. Principle: Succinate concentration is determined by a coupled enzyme reaction. Succinate is converted to an intermediate by succinyl-CoA synthetase, which then undergoes a series of reactions to reduce a colorless probe into a colored product. The absorbance of this product, measured at 450 nm, is directly proportional to the succinate concentration in the sample.[24]

#### 2. Materials:

- Succinate Assay Kit (e.g., Abcam ab204718, Sigma-Aldrich MAK184) containing:
  - Succinate Assay Buffer



- Succinate Converter/Enzyme Mix
- Succinate Substrate/Developer
- Succinate Standard (e.g., 100 mM)
- 96-well clear, flat-bottom plate
- Spectrophotometric microplate reader
- Ice
- Homogenizer (for tissue samples)
- Deionized water
- 3. Sample Preparation:
- Cells (1 x 10<sup>6</sup>): Homogenize cells on ice in 100 μL of ice-cold Succinate Assay Buffer.
   Centrifuge to remove insoluble material. Collect the supernatant for the assay.[25]
- Tissue (10 mg): Rapidly homogenize tissue on ice in 100 μL of ice-cold Succinate Assay Buffer. Centrifuge and collect the supernatant.[25]
- Liquid Samples (e.g., cell culture supernatant, urine): Samples can often be used directly. It
  is recommended to test several dilutions to ensure the readings fall within the linear range of
  the standard curve.

#### 4. Procedure:

- Standard Curve Preparation: Prepare a 1 mM succinate standard solution by diluting the stock. Create a standard curve by adding 0, 2, 4, 6, 8, and 10 μL of the 1 mM standard to a 96-well plate, corresponding to 0, 2, 4, 6, 8, and 10 nmol/well. Adjust the volume of each well to 50 μL with Succinate Assay Buffer.[25]
- Sample Wells: Add 1-50  $\mu$ L of your prepared sample to duplicate wells. Adjust the final volume to 50  $\mu$ L with Succinate Assay Buffer.



- Reaction Mix Preparation: Prepare a Reaction Mix for the standards and samples according
  to the kit's instructions. This typically involves mixing the Assay Buffer, Converter, Enzyme
  Mix, and Substrate/Developer.
- Reaction Incubation: Add 50 μL of the Reaction Mix to each well. Mix gently and incubate for 30 minutes at 37°C, protected from light.[25]
- Measurement: Measure the absorbance at 450 nm (A<sub>450</sub>).
- Calculation: Subtract the 0 nmol (blank) standard reading from all other readings. Plot the standard curve (nmol/well vs. A<sub>450</sub>). Determine the succinate amount in the sample wells from the standard curve and calculate the succinate concentration based on the sample volume added.

## Protocol 2: Analysis of Adenosine A2B Receptor Signaling via cAMP Accumulation

This protocol outlines a general method to assess the Gs-coupling of adenosine receptors.

- 1. Principle: Activation of A2B receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. This protocol measures the amount of cAMP produced by cells following stimulation with an adenosine receptor agonist.
- 2. Materials:
- Cultured cells expressing the A2B receptor.
- Cell culture medium, PBS.
- Adenosine receptor agonist (e.g., NECA) and antagonist (e.g., PSB603).[26]
- Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Lysis buffer.
- cAMP Assay Kit (e.g., ELISA-based).
- Multi-well cell culture plates (e.g., 24-well).



#### 3. Procedure:

- Cell Seeding: Seed cells in a 24-well plate at an appropriate density and allow them to adhere overnight.
- Pre-incubation: Wash the cells with serum-free medium or PBS. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 500 μM IBMX) for 20-30 minutes at 37°C to prevent the breakdown of newly synthesized cAMP.

#### Stimulation:

- For antagonist experiments, add the A2B antagonist and incubate for 15-20 minutes.
- Add the adenosine receptor agonist at various concentrations to the appropriate wells.
   Include a vehicle control.
- Incubate for 15-30 minutes at 37°C.
- Cell Lysis: Aspirate the medium and lyse the cells by adding the lysis buffer provided with the cAMP assay kit.
- cAMP Measurement: Perform the cAMP assay on the cell lysates according to the manufacturer's protocol. This typically involves competitive binding principles and a colorimetric or fluorescent readout.
- Data Analysis: Generate a dose-response curve for the agonist by plotting the cAMP concentration against the log of the agonist concentration. Calculate parameters such as EC<sub>50</sub>. For antagonist experiments, determine the shift in the agonist dose-response curve.

## Visualizations Signaling Pathways and Workflows



## Intracellular Succinate Signaling Pathway Mitochondrion TCA Cycle SDH Mutation / Hypoxia inhibition Transport Cytosol

## inhibition **PHD Enzymes** HIF-1α Hydroxylation Translocation Nucleus HIF-1α-OH HIF-1α binds Proteasomal Hypoxia Response Degradation Elements (HRE) activates IL-1β Gene . Transcription

Click to download full resolution via product page

Caption: Intracellular pathway of succinate-induced HIF-1 $\alpha$  stabilization.















## Experimental Workflow for Succinate Measurement 1. Sample Collection (Cells, Tissue, Supernatant) 2. Sample Preparation (Homogenization, Centrifugation) Assay Plate Setup - Standards - Samples 4. Add Reaction Mix 5. Incubate (30 min @ 37°C) 6. Measure Absorbance (450 nm) 7. Data Analysis

Click to download full resolution via product page

- Plot Standard Curve - Calculate Concentration



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. scispace.com [scispace.com]
- 2. Frontiers | Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer [frontiersin.org]
- 3. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]
- 4. Adenosine metabolism emerging concepts for cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of induction of adenosine receptor genes and its functional significance -PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention PMC [pmc.ncbi.nlm.nih.gov]
- 7. Succinate in innate immunity: linking metabolic reprogramming to immune modulation PMC [pmc.ncbi.nlm.nih.gov]
- 8. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavin adenine dinucleotide Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Succinate dehydrogenase Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Succinate is an inflammatory signal that induces IL-1β through HIF-1α | Semantic Scholar [semanticscholar.org]
- 14. SUCNR1 Wikipedia [en.wikipedia.org]
- 15. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]



- 17. Adenosine A2B Receptor: From Cell Biology to Human Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 18. Association of Succinate and Adenosine Nucleotide Metabolic Pathways with Diabetic Kidney Disease in Patients with Type 2 Diabetes Mellitus PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. A2B adenosine receptor signaling and regulation PMC [pmc.ncbi.nlm.nih.gov]
- 21. The adenosine A2B G protein-coupled receptor: Recent advances and therapeutic implications PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A2A and A2B adenosine receptors: The extracellular loop 2 determines high (A2A) or low affinity (A2B) for adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Association of Succinate and Adenosine Nucleotide Metabolic Pathways with Diabetic Kidney Disease in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Succinate Assay Kit. Colorimetric. Quantification. (ab204718) | Abcam [abcam.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Adenosine/A2B receptor signaling ameliorates the effects of ageing and counteracts obesity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Interplay of Succinate Metabolism and Adenosine Pathways: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560962#relationship-between-succinate-metabolism-and-adenosine-pathways]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com